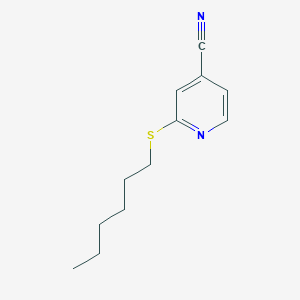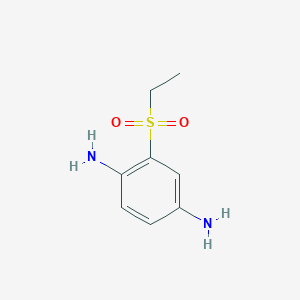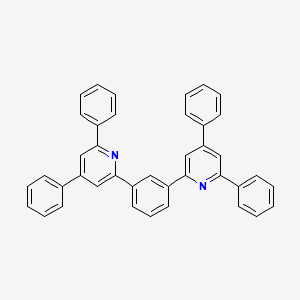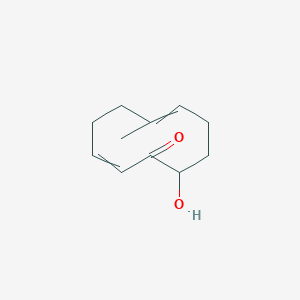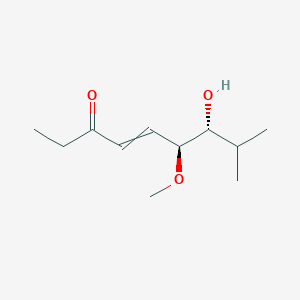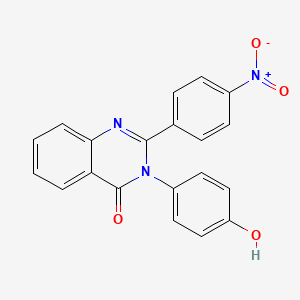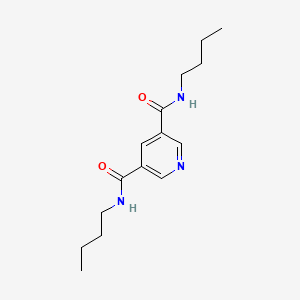
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- is a synthetic organic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. This compound is characterized by the presence of a bromomethyl group at the 2-position, a methyl group at the 3-position, and a phenylsulfonyl group at the 1-position of the indole ring. The unique structure of this compound makes it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of 1H-indole derivatives followed by sulfonylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The sulfonylation step involves the reaction with phenylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group at the 2-position is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states of the indole ring.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indole derivatives.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The phenylsulfonyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- can be compared with other indole derivatives such as:
3-Bromomethyl-1-phenylsulfonyl-1H-indole-2-carbonitrile: This compound has a similar structure but with a carbonitrile group at the 2-position, which alters its reactivity and biological activity.
2-(4-Methylsulfonylphenyl)indole: This derivative has a methylsulfonyl group at the 4-position of the phenyl ring, providing different pharmacological properties and applications.
The uniqueness of 1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Número CAS |
164261-56-7 |
|---|---|
Fórmula molecular |
C16H14BrNO2S |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-(bromomethyl)-3-methylindole |
InChI |
InChI=1S/C16H14BrNO2S/c1-12-14-9-5-6-10-15(14)18(16(12)11-17)21(19,20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clave InChI |
YJUVWBGSYMXLOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


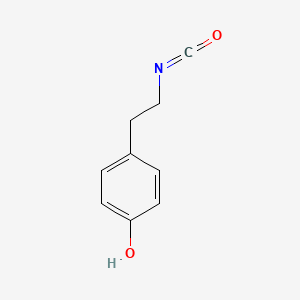

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
